N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[45]dec-3-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Spirocyclic Core: The spirocyclic core is synthesized through a multi-step process involving the formation of a triazine ring followed by spirocyclization.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the spirocyclic core using an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound may be used as a precursor in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone
- Other Spirocyclic Compounds : Compounds with similar spirocyclic cores but different substituents.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide is unique due to its combination of a benzodioxole moiety and a spirocyclic core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-20(24-17-6-7-18-19(12-17)32-15-31-18)14-27-21(29)23(25-22(27)30)8-10-26(11-9-23)13-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYZPPFCOITMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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